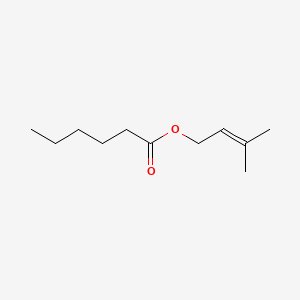

Prenyl caproate

Descripción

Contextualization within Isoprenoid and Fatty Acid Ester Research

Prenyl caproate is classified as a fatty acid ester. hmdb.ca This classification arises from its molecular structure, which is the result of the esterification of prenyl alcohol (an isoprenoid alcohol) and caproic acid (a fatty acid). hmdb.cancats.io Isoprenoids, also known as terpenes, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. nih.gov They are fundamental to the biology of all domains of life, serving as components of cell membranes, pigments, and signaling molecules. nih.govastrochem.org The biosynthesis of isoprenoids occurs through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, both of which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov

Fatty acids, on the other hand, are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. nih.gov They are crucial components of lipids and are essential for energy storage and the structure of cell membranes. astrochem.orgnih.gov The joining of an isoprenoid alcohol, such as prenol, with a fatty acid through an ester linkage forms an isoprenoid ester, the class of compounds to which this compound belongs. This combination of a branched, unsaturated isoprenoid component with a straight-chain fatty acid component gives this compound its characteristic chemical properties.

The study of such esters is situated at the intersection of isoprenoid and fatty acid research, two fields with significant implications for biochemistry, biotechnology, and pharmacology. Research into fatty acid esters includes their roles as flavor and fragrance compounds, as well as their potential as biofuels. perflavory.comthegoodscentscompany.com

Historical Overview of Prenylated Compound Investigations

The investigation of prenylated compounds is a field that has evolved significantly over several decades. The discovery of protein prenylation in 1979, initially considered a chemical anomaly in a yeast mating factor, marked a pivotal moment. researchgate.net This post-translational modification, involving the attachment of farnesyl or geranylgeranyl groups to proteins, was found to be widespread among eukaryotes. researchgate.netnih.gov This discovery opened up a new area of research focused on the enzymes responsible for prenylation, such as farnesyltransferase and geranylgeranyltransferase I, and the functional consequences of this modification. nih.gov

Early research into prenylation was heavily driven by the finding that this modification is essential for the function of certain proteins implicated in diseases, most notably the Ras family of proteins involved in cancer. nih.gov This led to extensive efforts to develop inhibitors of prenyltransferase enzymes as potential therapeutic agents. researchgate.netnih.gov

While much of the historical focus has been on protein prenylation, the study of smaller prenylated molecules has also been a consistent area of research. Prenylated flavonoids, for example, have been investigated for their enhanced biological activities compared to their non-prenylated counterparts, a property attributed to the increased lipophilicity conferred by the prenyl group. frontiersin.orgtandfonline.comnih.gov This enhanced ability to interact with cell membranes has made prenylated compounds attractive targets for drug discovery. frontiersin.orgresearchgate.net The investigation of prenylated compounds in nature, such as the discovery of a new family of prenylated volatile sulfur compounds in Cannabis sativa L., continues to reveal novel chemical structures and biological roles. researchgate.net The synthesis and biosynthesis of prenylated compounds, including esters like this compound, represent a continuation of this historical trajectory, exploring the diverse chemical space and potential applications of these molecules. researchgate.netgoogleapis.com

Significance and Emerging Research Trajectories

The significance of this compound and related prenylated compounds in current research is multifaceted, spanning from fundamental biochemistry to applied biotechnology. Prenylation is recognized as a key modification that can enhance the biological activity of various molecules. frontiersin.orgtandfonline.com The addition of a prenyl group often increases a compound's lipophilicity, which can improve its interaction with biological membranes and cellular targets. tandfonline.comnih.gov

Emerging research is increasingly focused on harnessing this principle. One major trajectory involves the use of microbial cell factories for the sustainable and economically viable production of prenylated aromatic compounds. wur.nl Researchers are engineering microorganisms like Saccharomyces cerevisiae to express plant-derived prenyltransferases, aiming to produce valuable bioactive compounds that are found in low abundance in nature. wur.nl This biotechnological approach includes the optimization of isoprenoid precursor biosynthesis pathways to improve yields. googleapis.comgoogle.com

Another significant research direction is the continued discovery and characterization of novel prenylated natural products. researchgate.netnih.gov Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry, are enabling the identification of new prenylated compounds even in complex mixtures. researchgate.netwur.nl These discoveries not only expand our understanding of natural product diversity but also provide new leads for pharmacological investigation. nih.gov For instance, research into prenylated flavonoids and xanthones continues to uncover compounds with a wide array of potential therapeutic effects. nih.govnih.gov

Furthermore, there is a growing interest in the enzymatic mechanisms behind the modification of prenyl side chains themselves, including processes like epoxidation, dehydrogenation, and cyclization, which add further layers of structural and functional diversity to natural products. nih.gov The study of prenyl esters like this compound is part of this broader exploration into the chemical and biological significance of prenylation.

Data on this compound and Related Compounds

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20O2 | ncats.io |

| Molecular Weight | 184.2753 g/mol | ncats.io |

| Chemical Class | Fatty Acid Ester | hmdb.ca |

| Synonyms | 3-Methyl-2-butenyl hexanoate (B1226103) | - |

| InChIKey | MUVXQQVJNUBWPF-UHFFFAOYSA-N | ncats.io |

Table 2: Occurrence of Selected Fatty Acid Esters in Nature

| Compound | Found In |

| Allyl Hexanoate | Pineapple, mushroom, baked potato. perflavory.com |

| Phenethyl Hexanoate | Beer, brandy, sea buckthorn, passion fruit, rum, sherry, whiskey. thegoodscentscompany.com |

| Prenyl Acetate (B1210297) | Ylang ylang oil. thegoodscentscompany.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbut-2-enyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h8H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVXQQVJNUBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072840 | |

| Record name | 3-Methylbut-2-enyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Mild green fruit aroma | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.888 | |

| Record name | Prenyl caproate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1807/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76649-22-4 | |

| Record name | 3-Methyl-2-buten-1-yl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-methyl-2-buten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-enyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y3T9J41Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenyl caproate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Production Methodologies of Prenyl Caproate

Natural Occurrence and Biogenesis Pathways

The formation of prenyl caproate in nature, while not widely documented, is hypothetically dependent on the availability of its precursors—an activated prenyl donor and caproic acid or its activated form, caproyl-CoA. The necessary enzymatic machinery for both precursor pathways is ubiquitous in plants and microbes.

Elucidation of Endogenous Biosynthetic Routes in Biological Systems

The endogenous biosynthesis of this compound requires the integration of isoprenoid and fatty acid metabolism.

Prenyl Group Biosynthesis: The prenyl precursor, dimethylallyl pyrophosphate (DMAPP), is synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in the cytosol of eukaryotes, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids of plants and many bacteria. usp.br These pathways produce the fundamental five-carbon (C5) isoprenoid units. For this compound, the direct precursor is likely prenol, which can be formed from DMAPP, or more specifically from intermediates like 3-methylcrotonyl-CoA. google.comgoogle.com

Caproate Group Biosynthesis: Caproic acid (a six-carbon fatty acid) is synthesized from acetyl-CoA through the sequential addition of two-carbon units via the fatty acid synthase (FAS) complex. openstax.org Alternatively, it can be produced through the reverse β-oxidation pathway, a process well-documented in certain anaerobic bacteria. researchgate.net

Ester Formation: The final step is an esterification reaction. This is catalyzed by an enzyme that condenses prenol with an activated caproate molecule, such as caproyl-CoA. Alcohol acyltransferases (AATs) are a key class of enzymes known to catalyze such reactions, forming a wide variety of esters by combining an alcohol with an acyl-CoA. researchgate.net Lipases can also catalyze ester synthesis, often under conditions of low water activity. scielo.br The presence of isoprenyl fatty acid esters in organisms like the ithomiine butterfly suggests that such esterification pathways exist in nature. beilstein-journals.org

Identification of Plant-Derived this compound Biogenesis Pathways

While direct evidence for this compound production in plants is scarce, the necessary components for its synthesis are well-established. Plants are prolific producers of both isoprenoids and fatty acids. nih.govresearchgate.net

Isoprenoids in Plants: Plants synthesize a vast array of prenylated compounds, including cannabinoids, flavonoids, and stilbenoids, demonstrating robust prenyltransferase activity. nih.govnih.govmdpi.com They also produce phytyl fatty acid esters, which are esters of phytol (B49457) (a C20 prenyl alcohol) and various fatty acids, indicating the presence of enzymes capable of esterifying prenyl alcohols. researchgate.netpnas.org

Fatty Acids in Plants: Short- and medium-chain fatty acids, including caproic acid, are known to accumulate in the seed oils of certain plant species, such as those from the genus Cuphea. aocs.org

Ester Formation in Plants: Plants produce a wide variety of volatile esters, which contribute to the aroma of fruits and flowers. This synthesis is primarily carried out by alcohol acyltransferases (AATs) that utilize various alcohols and acyl-CoAs as substrates. usp.brresearchgate.net The occurrence of short-chain alkyl fatty acid esters has been documented in the fruits of plants from the Celastraceae family. nih.gov

Given that plants possess the pathways to synthesize both prenol and caproic acid, and contain enzymes that esterify diverse alcohols and fatty acids, the biogenesis of this compound is biochemically plausible, even if it is not a commonly reported natural product.

Microbial Biogenesis and Metabolic Precursor Utilization

Microbial systems offer a promising platform for the production of this compound, as many microorganisms are specialized in producing the required precursors.

Caproate Production: Certain anaerobic bacteria, particularly from the genus Clostridium, are highly efficient producers of caproic acid. Clostridium kluyveri is a model organism for this process, utilizing ethanol (B145695) and acetate (B1210297) via the reverse β-oxidation pathway to generate caproate. nih.govacs.orgmdpi.com Other genera, such as Caproiciproducens and Ruminococcaceae, are also known for caproate production. researchgate.net This process, known as chain elongation, is a robust method for converting simple carbon sources into medium-chain fatty acids. embrapa.br

Interactive Table: Caproate-Producing Bacteria and Conditions

| Bacterium | Primary Substrates | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Clostridium kluyveri | Ethanol, Acetate | 6.8 - 7.5 | 30 - 37 | nih.govacs.org |

| Clostridium strain M1NH | Ethanol, Acetate | 6.0 - 6.5 | 35 - 40 | researchgate.net |

| Ruminococcaceae bacterium CPB6 | Lactic Acid | Not specified | 30 - 40 | researchgate.net |

| Clostridium acetobutylicum | Glycerol, Ethanol (as electron donor) | Not specified | Not specified | embrapa.br |

Prenol Production: The prenyl alcohol precursor, prenol, can also be produced microbially. Engineered E. coli strains have been developed to produce prenol from glucose via pathways that convert the isoprenoid intermediate 3-methylcrotonyl-CoA. google.comgoogle.com

Synthetic Biology Approach: By combining these pathways, a synthetic microbial system for this compound production can be envisioned. This would involve engineering a host organism, such as E. coli or yeast, to express:

A pathway for caproyl-CoA synthesis (e.g., from C. kluyveri).

A pathway for prenol synthesis.

A suitable transferase enzyme, like an AAT, to catalyze the final esterification of prenol and caproyl-CoA. researchgate.netresearchgate.net

Enzymatic Synthesis and Biocatalytic Approaches

The key to producing this compound through biocatalysis is identifying or engineering an enzyme capable of efficiently catalyzing the esterification reaction between prenol and caproic acid (or their activated forms).

Characterization of Prenyltransferase Enzyme Mechanisms and Specificity

While the term "prenyltransferase" often refers to enzymes that form C-C or C-O bonds between a prenyl pyrophosphate donor and an aromatic acceptor, the formation of an ester like this compound is mechanistically different. nih.govmdpi.comnih.govnih.gov The most relevant enzymes for this synthesis are those that form ester bonds, such as lipases and alcohol acyltransferases (AATs).

Lipases (EC 3.1.1.3): These enzymes typically hydrolyze triglycerides but can run in reverse to synthesize esters, particularly in non-aqueous environments. scielo.br Lipases often exhibit broad substrate specificity, making them potential candidates for novel ester synthesis. The lipase-catalyzed synthesis of geranyl caproate (an ester of a related terpene alcohol) has been demonstrated, suggesting that the synthesis of this compound is also feasible. researchgate.net

Alcohol Acyltransferases (AATs): AATs are central to the biosynthesis of volatile esters in many organisms. They catalyze the transfer of an acyl group from an acyl-CoA to an alcohol. researchgate.net AATs have broad substrate specificity for both the alcohol and acyl-CoA, making them highly suitable for producing novel or "designer" esters. nih.gov Some AATs have been shown to accept prenol as a substrate for producing prenyl acetate, indicating their potential for accepting other short-chain acyl-CoAs like caproyl-CoA. biorxiv.org

Interactive Table: Comparison of Enzyme Classes for this compound Synthesis

| Enzyme Class | Typical Reaction | Acyl Donor | Alcohol/Acceptor | Suitability for this compound Synthesis | Reference |

|---|---|---|---|---|---|

| Aromatic Prenyltransferase | C-C or C-O alkylation | DMAPP, GPP, FPP | Phenolic compounds, Indoles | Low; mechanistically distinct from esterification. | nih.govbiorxiv.org |

| Lipase (B570770) | Ester hydrolysis/synthesis | Fatty Acid / Triglyceride | Alcohol / Glycerol | High; demonstrated ability to synthesize terpene esters. | scielo.brresearchgate.net |

| Alcohol Acyltransferase (AAT) | Ester synthesis | Acyl-CoA | Alcohol | Very High; known to accept prenol and various acyl-CoAs. | researchgate.netbiorxiv.org |

Rational Design and Directed Evolution of Enzymes for this compound Production

For industrial-scale production, the catalytic efficiency and specificity of a native enzyme may be insufficient. Protein engineering techniques, including rational design and directed evolution, can be used to create highly optimized biocatalysts for this compound synthesis. nobelprize.org

Rational Design: This approach relies on detailed knowledge of the enzyme's structure and catalytic mechanism. If the three-dimensional structure of a candidate lipase or AAT is known, scientists can predict specific amino acid mutations in the active site that would improve binding and catalysis for prenol and caproyl-CoA. For example, modifying residues at the entrance of the substrate tunnel can open up the active site to accommodate novel substrates and facilitate new catalytic activities. asm.org

Directed Evolution: This powerful technique mimics natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. ethz.chscispace.com The process involves:

Gene Isolation: A gene for a promiscuous enzyme (e.g., a lipase or AAT with low activity for this compound synthesis) is chosen as the starting point.

Library Creation: The gene is subjected to random mutagenesis (e.g., error-prone PCR) to create a large library of variants, each with slightly different amino acid sequences.

Screening/Selection: The enzyme variants are expressed in a microbial host and screened for improved this compound production. High-throughput screening platforms are crucial for rapidly testing thousands of variants. nih.gov

Iteration: The genes from the best-performing variants are isolated and used as templates for further rounds of mutagenesis and screening.

This iterative cycle can lead to dramatic improvements in an enzyme's activity, stability, and specificity for non-natural substrates, making it possible to develop a highly efficient "this compound synthase" tailored for biotechnological production. acs.org

Cell-Free Enzymatic Systems for Enhanced Biosynthesis

Cell-free enzymatic systems offer a powerful and flexible platform for producing chemical compounds like this compound, bypassing the complexities of cellular metabolism. google.commdpi.com These systems remove the constraints of cell walls and membranes, allowing for direct control over reaction conditions and eliminating competing metabolic pathways that could reduce yield. google.comnih.gov

The core of cell-free synthesis for this compound is the esterification reaction between its precursors: prenol and caproic acid (or its activated form, caproyl-CoA). This reaction is typically catalyzed by enzymes known as alcohol O-acyltransferases (AATs) or other lipases. researchgate.netfrontiersin.org AATs are particularly effective and can be produced recombinantly in microbial hosts like Escherichia coli, then isolated for use in the cell-free system. researchgate.net Enzymes such as alcohol O-acetyltransferase (AAT1) from Saccharomyces cerevisiae are known to catalyze the formation of various esters by combining an alcohol with an acyl-CoA. uniprot.orgwikipedia.org

To enhance the efficiency and viability of these systems, several key parameters are optimized. Immobilizing the enzymes on a solid support is a common strategy to improve their stability and enable easy recovery and reuse. Furthermore, reaction conditions are finely tuned, including substrate concentrations, temperature, and the use of non-aqueous solvents to drive the reaction equilibrium towards ester formation. The removal of byproducts, such as water or Coenzyme A (CoA), is also critical for achieving high conversion rates. wikipedia.org

Table 1: Key Optimization Parameters in Cell-Free Synthesis of this compound

| Parameter | Objective | Rationale |

| Enzyme Choice | High catalytic activity and specificity | Select an enzyme (e.g., AAT) with a high affinity for prenol and caproyl-CoA to ensure efficient and specific product formation. researchgate.netfrontiersin.org |

| Enzyme Immobilization | Increase stability and reusability | Attaching enzymes to a solid support prevents denaturation and allows for their reuse across multiple reaction cycles, reducing costs. |

| Substrate Ratio | Maximize conversion | Optimizing the molar ratio of prenol to caproic acid/caproyl-CoA can push the reaction equilibrium towards the product side. |

| Reaction Medium | Shift equilibrium towards products | Using organic solvents or a solvent-free system can help overcome thermodynamic limitations by minimizing water activity, a byproduct of esterification. |

| Byproduct Removal | Prevent reaction reversal | Actively removing water or CoA from the reaction mixture prevents the reverse hydrolytic reaction, thereby increasing the final yield. wikipedia.org |

Biotechnological Production Platforms

Leveraging the metabolic machinery of living organisms provides a sustainable and scalable route for producing this compound. Through metabolic engineering, both microbes and plants can be transformed into cellular factories for targeted ester production.

Metabolic Engineering Strategies in Microbial Hosts (e.g., Escherichia coli, yeasts)

Microbial hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses of metabolic engineering due to their rapid growth, well-understood genetics, and sophisticated genetic tools. escholarship.org Engineering these microbes for this compound production involves a dual-strategy approach: enhancing the supply of precursors and ensuring their efficient conversion into the final product.

Boosting Precursor Supply: The two essential precursors are caproic acid and prenol.

Caproic Acid: The biosynthesis of this C6 fatty acid is augmented by upregulating the native fatty acid synthesis (FAS) pathway. This can involve overexpressing key FAS enzymes and introducing specialized thioesterases that specifically cleave the six-carbon acyl-ACP intermediate to release caproic acid.

Prenol: Prenol is derived from the isoprenoid pathway. In E. coli, this is the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, while in yeast, it is the mevalonate (MVA) pathway. researchgate.netmdpi.com Engineering efforts focus on overexpressing rate-limiting enzymes in these pathways to increase the pool of isoprenoid building blocks like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com These precursors are then converted to prenol by an appropriate alcohol dehydrogenase.

Facilitating the Final Condensation Step: Once the precursor pools are enlarged, an efficient enzyme is needed to catalyze the esterification. An alcohol acyltransferase (AAT) with high specificity for prenol and caproyl-CoA is heterologously expressed in the microbial host. frontiersin.org Scientists often screen AATs from various plant species known for their rich aroma profiles, such as strawberry or melon, to find the most suitable candidate for this reaction. nih.govjmb.or.kr

Table 2: Metabolic Engineering Targets for this compound Production in Microbes

| Target Pathway | Organism | Engineering Strategy | Key Genes/Enzymes |

| Fatty Acid Synthesis | E. coli, Yeast | Upregulate pathway, introduce specific thioesterase | acc, fab, C6-specific thioesterase |

| Isoprenoid Biosynthesis (MEP) | E. coli | Overexpress rate-limiting enzymes to boost DMAPP/IPP supply. researchgate.net | dxs, dxr, idi |

| Isoprenoid Biosynthesis (MVA) | Yeast | Overexpress rate-limiting enzymes to boost DMAPP/IPP supply. mdpi.com | HMG1, HMG2, ERG genes |

| Ester Synthesis | E. coli, Yeast | Express a heterologous AAT with high specificity for prenol and caproyl-CoA. frontiersin.org | Plant-derived Alcohol Acyltransferases (AATs) |

Heterologous Biosynthesis in Transgenic Plant Systems

Transgenic plants offer an alternative, potentially low-cost platform for producing specialty esters. The fundamental strategy involves genetically modifying a plant to produce and accumulate this compound. This is achieved by introducing a gene that encodes a highly active AAT, which can utilize the plant's endogenous precursor pools. frontiersin.org

Plants naturally produce the necessary building blocks. Prenol can be derived from the plant's own isoprenoid pathways, which are responsible for creating a vast array of natural products. oup.com Similarly, caproyl-CoA is an intermediate in plant fatty acid metabolism. nih.gov The success of this approach hinges on the efficient expression of the foreign AAT and its ability to compete for substrates within the plant's complex metabolic network. While promising, challenges such as the potential toxicity of the accumulated ester to the plant and the metabolic load of the new pathway must be addressed for this technology to become viable. researchgate.net

Optimization of Fermentation Processes for High-Yield Production

To translate engineered microbial strains into commercially viable production systems, the fermentation process must be meticulously optimized. researchgate.netnih.gov This involves creating an environment that maximizes both cell density and product synthesis per cell.

Key optimization strategies include:

Medium Formulation: The composition of the growth medium, including the primary carbon source (e.g., glucose), nitrogen levels, and essential minerals, is carefully balanced to steer metabolic flux towards this compound production. magtech.com.cntandfonline.com

Process Parameters: Physical conditions such as temperature, pH, and dissolved oxygen levels are maintained at optimal values for the specific microbial host and the engineered pathway. nih.gov

Fed-Batch Strategies: To avoid the toxic effects of high substrate concentrations and to sustain productivity over longer periods, a fed-batch approach is often used. This involves the controlled feeding of nutrients throughout the fermentation run, maintaining the cells in a highly productive state. nih.gov

Table 3: Fermentation Optimization Strategies for Ester Production

| Strategy | Objective | Description |

| Medium Optimization | Direct metabolic flux | Balancing C/N ratio and micronutrients to favor precursor synthesis over biomass alone. magtech.com.cn |

| Control of pH/Temp/O2 | Maintain peak cell performance | Each microbial host has optimal physical conditions for growth and production that must be tightly controlled. nih.gov |

| Fed-Batch Culture | Sustain productivity & avoid toxicity | Gradual feeding of substrates prevents overflow metabolism and substrate inhibition, extending the production phase. nih.gov |

| In Situ Product Removal (ISPR) | Alleviate product toxicity | Continuously removing the ester from the fermentation broth using methods like solvent extraction or gas stripping to prevent feedback inhibition. nih.gov |

Analytical Chemistry and Advanced Characterization Techniques for Prenyl Caproate

Advanced Chromatographic Methodologies

Chromatography is fundamental to the separation and analysis of prenyl caproate, particularly when it is part of a complex mixture of volatile compounds, such as in food and flavor matrices. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com Its high sensitivity and resolving power are ideal for separating individual components from complex aroma mixtures found in food, beverages, and essential oils. alwsci.commdpi.com The process typically involves the extraction and concentration of volatiles from a sample matrix, followed by separation in the gas chromatograph and identification by the mass spectrometer.

For sample preparation, methods such as liquid-liquid extraction (LLE) using a solvent like ethyl acetate (B1210297) or solid-phase microextraction (SPME) are commonly employed to isolate esters and other volatile flavor compounds from the sample matrix. nih.govresearchgate.net Purge and trap (P&T) is another dynamic headspace technique successfully used for the analysis of volatile esters. itjfs.com

The separated compounds are ionized, most commonly through electron ionization (EI), which bombards the molecules with electrons, causing them to fragment in a reproducible manner. uni-saarland.de This fragmentation pattern serves as a molecular fingerprint. By comparing the obtained mass spectrum with extensive spectral libraries (e.g., NIST, Wiley), known compounds like this compound can be rapidly identified. alwsci.combyjus.com

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5ms, HP-INNOWAX, or similar non-polar/polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Oven Program | A temperature gradient, for example, starting at 40-80°C and ramping up to 230-250°C to elute compounds with different boiling points. researchgate.net |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV uni-saarland.de |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-450 amu epa.gov |

The mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the ester bond. Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) to form the stable acylium ion (R-C=O⁺) and rearrangements like the McLafferty rearrangement if structurally possible. For this compound (C₁₁H₂₀O₂), the acylium ion [CH₃(CH₂)₄CO]⁺ would appear at m/z 99. The prenyl cation [C₅H₉]⁺ would be observed at m/z 69, arising from the cleavage of the C-O bond.

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile, thermally unstable, or more polar compounds that may be present in the same matrix. alwsci.commdpi.com In the context of flavor analysis, LC-MS is crucial for studying complex food and beverage matrices where compounds like polyphenols or glycosides coexist with esters. alwsci.com

The coupling of HPLC with mass spectrometry provides enhanced selectivity and sensitivity, which is vital for distinguishing structurally similar compounds in intricate samples. itjfs.com For compounds like prenylated flavonoids or fatty acid esters, LC-MS allows for their direct analysis without derivatization, which is often required for GC-MS. wur.nlresearchgate.net This is particularly advantageous for quantitative studies in complex biological or food samples. researchgate.net

A typical LC-MS analysis would employ a reversed-phase column (like a C18) to separate compounds based on their hydrophobicity. An electrospray ionization (ESI) source would then generate ions from the eluted compounds before they enter the mass spectrometer for detection. mdpi.commdpi.com This technique is proficient at minimizing the "matrix effect," where other components in the sample interfere with the ionization of the target analyte.

Table 2: Representative LC-MS System for Ester Analysis in Complex Matrices

| Parameter | Typical Setting |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 3 µm) nih.gov |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or TFA. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap mdpi.commdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and food analysis for determining the purity and concentration of a target compound. mdpi.comkrackeler.com For a compound like this compound, a validated RP-HPLC method with UV detection can provide accurate and precise quantification. nih.gov This is essential for quality control in manufacturing to ensure product consistency. alwsci.com

The method involves separating the analyte on a reversed-phase column, where it is detected by a UV detector at a wavelength where the ester or the prenyl double bond absorbs light. The purity is assessed by the presence of a single, sharp peak for the compound, and the quantity is determined by comparing the peak's area to a calibration curve constructed from standards of known concentration. nih.govresearchgate.net Method validation according to ICH guidelines ensures the method is specific, linear, accurate, precise, and robust. epa.govnih.gov

Table 3: Illustrative HPLC Method Parameters for Quantification of this compound

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netjmb.or.kr |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.govjmb.or.kr |

| Flow Rate | 1.0 mL/min researchgate.netjmb.or.kr |

| Detection | UV-Vis Detector at ~210-220 nm |

| Injection Volume | 5-20 µL nih.govresearchgate.net |

| Quantification | External standard calibration curve |

| Purity Assessment | Peak area percentage; comparison with reference standard |

For such a method, validation would establish key performance metrics. Linearity is typically confirmed with a correlation coefficient (R²) greater than 0.999 over a defined concentration range. nih.gov The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method, with values for similar compounds often in the sub-µg/mL range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Matrices

Spectroscopic Characterization

Spectroscopy provides definitive structural information about a molecule by probing how it interacts with electromagnetic radiation. For this compound, NMR and FTIR spectroscopy are the primary tools for elucidating its exact molecular structure and identifying its constituent functional groups. jchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like terpenoid esters. arsdcollege.ac.inresearchgate.net Through experiments such as ¹H (proton) and ¹³C (carbon-13) NMR, along with 2D techniques (like COSY and HMBC), the precise connectivity of atoms within the molecule can be determined. jchps.comresearchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton. The ¹³C NMR spectrum would similarly show a unique signal for each of the 11 carbon atoms in the structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are predicted values based on known data for prenyl and hexanoate (B1226103) moieties.

| Atom Position (Prenyl Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' (CH₂) | ~4.5-4.6 (d) | ~61-62 |

| 2' (CH) | ~5.3-5.4 (t) | ~118-120 |

| 3' (C) | - | ~138-140 |

| 4' (CH₃) | ~1.75 (s) | ~18 |

| 5' (CH₃) | ~1.70 (s) | ~26 |

| Atom Position (Caproate Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O) | - | ~173-174 |

| 2 (CH₂) | ~2.2-2.3 (t) | ~34 |

| 3 (CH₂) | ~1.6-1.7 (quint) | ~24-25 |

| 4 (CH₂) | ~1.2-1.4 (m) | ~31 |

| 5 (CH₂) | ~1.2-1.4 (m) | ~22 |

| 6 (CH₃) | ~0.8-0.9 (t) | ~14 |

The ¹H NMR spectrum would clearly show the vinyl proton (H-2') as a triplet, the allylic methylene (B1212753) protons (H-1') as a doublet, and two singlets for the non-equivalent methyl groups (H-4', H-5') of the prenyl group. scielo.org.bo The hexanoate chain would present a triplet for the terminal methyl group (H-6), a triplet for the alpha-methylene group (H-2), and overlapping multiplets for the other methylene groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uni-saarland.deresearchgate.net Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing a unique spectral fingerprint. researchgate.net

For this compound, FTIR analysis is used to confirm the presence of the key ester, alkene, and alkane functionalities. The most prominent absorption would be the strong carbonyl (C=O) stretch of the ester group. researchgate.net The spectrum would also show characteristic absorptions for the C=C double bond of the prenyl group and the various C-H bonds throughout the molecule. libretexts.orglibretexts.org

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2850-3000 | Strong | C-H (sp³) stretching (from alkyl chain and prenyl methyls) libretexts.org |

| ~1735-1750 | Strong | C=O (ester) stretching researchgate.net |

| ~1660-1675 | Medium-Weak | C=C (alkene) stretching (from prenyl group) libretexts.org |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (3-methyl-2-butenyl hexanoate) |

| Ethyl acetate |

| Helium |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid (TFA) |

| Prenylated flavanones |

| Ethyl hexanoate |

| Isoamyl hexanoate |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic compounds, the key electronic transitions are typically n→π* (excitation of a non-bonding electron to an anti-bonding π orbital) and π→π* (excitation of an electron from a bonding π orbital to an anti-bonding π* orbital). technologynetworks.combspublications.net

This compound, or 3-methylbut-2-enyl hexanoate, is an ester containing two primary chromophores: the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the prenyl moiety.

Ester Chromophore Transitions : Saturated esters typically exhibit two main absorption bands. A weak intensity band corresponding to the n→π* transition occurs at longer wavelengths, generally around 207-220 nm. bath.ac.uk A high-intensity band from the π→π* transition appears at shorter wavelengths, usually below 200 nm. bath.ac.uk

Alkene Chromophore Transition : The isolated C=C double bond in the prenyl group is expected to undergo a π→π* transition, which typically occurs around 190 nm for mono-substituted alkenes.

In the case of this compound, the spectrum is expected to show a weak n→π* absorption band in the 200-220 nm region. The more intense π→π* transitions of the ester's carbonyl group and the prenyl group's C=C bond would likely overlap in the far UV region (below 200 nm). The presence of conjugation, where π systems are separated by a single bond, shifts absorption to longer wavelengths (a bathochromic shift). bspublications.netlibretexts.org However, in this compound, the C=O and C=C chromophores are not conjugated, being separated by a methylene bridge and an oxygen atom, so their electronic transitions are largely independent.

While specific experimental spectra for this compound are not widely published, analysis of similar compounds, like diterpene esters, has shown absorption maxima around 240 nm, attributed to the ester group. google.com The exact position of the absorption maximum (λmax) can be influenced by the solvent used. bspublications.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| n → π* | C=O (Ester) | ~207 - 220 nm | Low (ε < 100 L·mol⁻¹·cm⁻¹) |

| π → π* | C=O (Ester) | < 200 nm | High (ε > 1,000 L·mol⁻¹·cm⁻¹) |

| π → π* | C=C (Alkene) | ~190 nm | High (ε > 1,000 L·mol⁻¹·cm⁻¹) |

Other Advanced Chemical Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique for determining the mass percentages of the elements within a compound, providing a crucial check for its purity and empirical formula. wikipedia.org The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₁H₂₀O₂. ncats.iouni.lu

**Table 2: Theoretical Elemental Composition of this compound (C₁₁H₂₀O₂) **

| Element | Symbol | Atomic Mass (g/mol) | Molar Mass of this compound (g/mol) | Weight Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 184.28 | 71.69% |

| Hydrogen | H | 1.008 | 184.28 | 10.94% |

| Oxygen | O | 15.999 | 184.28 | 17.37% |

Note: Calculations are based on the molecular weight of 184.28 g/mol. ncats.io

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.com XPS spectra are obtained by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. nih.gov For an organic ester like this compound, XPS provides detailed information about the carbon and oxygen bonding environments.

Carbon (C 1s) Spectrum : The C 1s spectrum of this compound is expected to be resolved into three distinct peaks corresponding to the different chemical environments of the carbon atoms:

C-C, C-H : Carbon atoms in the alkyl chains (caproate and prenyl parts). This peak has the lowest binding energy, typically set as a reference at ~284.8-285.0 eV.

C-O : The carbon atom of the prenyl group single-bonded to the ester oxygen. This peak appears at a higher binding energy (~286.5 eV) due to the electron-withdrawing effect of the oxygen. nih.gov

O-C=O : The carbonyl carbon of the ester group. This carbon is bonded to two oxygen atoms and thus experiences the largest chemical shift to a higher binding energy, typically around 289 eV. nih.gov

Oxygen (O 1s) Spectrum : The O 1s spectrum is expected to show two peaks for the two different oxygen environments in the ester group:

O=C : The carbonyl oxygen atom, which typically appears at a binding energy of approximately 532.0 eV.

O-C : The single-bonded ester oxygen atom, which is found at a slightly higher binding energy, around 533.5 eV.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C -O (Ester Linkage) | ~286.5 |

| Carbon | C 1s | O-C =O (Carbonyl) | ~289.0 |

| Oxygen | O 1s | C=O (Carbonyl) | ~532.0 |

| Oxygen | O 1s | C-O -C (Ester Linkage) | ~533.5 |

Note: Values are based on typical binding energies for organic esters and may vary slightly. nih.govcaltech.edu

Raman spectroscopy is a vibrational spectroscopy technique that provides a specific "fingerprint" of a molecule based on the inelastic scattering of monochromatic light. nih.gov The resulting Raman spectrum plots the intensity of scattered light versus the energy shift (in wavenumbers, cm⁻¹), revealing information about the molecule's vibrational modes. It is highly effective for identifying functional groups and elucidating molecular structure. researchgate.netacs.org

The Raman spectrum of this compound would be characterized by several key vibrational modes originating from its constituent functional groups.

C=O Stretch : The ester carbonyl stretch is a very characteristic and often intense band in the Raman spectra of esters, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net

C=C Stretch : The carbon-carbon double bond of the prenyl group gives rise to a distinct stretching vibration, expected around 1660-1670 cm⁻¹. researchgate.net

C-O Stretches : The ester functional group has two C-O single bond stretches, an asymmetric and a symmetric mode, which are typically found in the 1000-1300 cm⁻¹ region.

CH₂, CH₃ Deformations : Bending, scissoring, twisting, and rocking vibrations from the numerous methylene (CH₂) and methyl (CH₃) groups in the hexanoate and prenyl chains appear throughout the 1300-1500 cm⁻¹ region. researchgate.netcore.ac.uk

C-H Stretches : The high-frequency region of the spectrum (2800-3100 cm⁻¹) is dominated by C-H stretching vibrations from both sp² (olefinic) and sp³ (aliphatic) hybridized carbons. researchgate.net

Table 4: Characteristic Raman Bands Expected for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group Origin |

|---|---|---|

| 2800 - 3100 | C-H Stretching (asymmetric and symmetric) | Aliphatic (CH₂, CH₃) and Olefinic (=C-H) |

| ~1740 | C=O Stretching | Ester Carbonyl |

| ~1670 | C=C Stretching | Prenyl Group |

| ~1440 - 1460 | CH₂ and CH₃ Bending/Scissoring | Alkyl Chains |

| ~1300 | CH₂ Twisting | Alkyl Chains |

| 1000 - 1300 | C-O Stretching (asymmetric and symmetric) | Ester Linkage |

| 800 - 900 | C-C Stretching, CH₃ Rocking | Molecular Skeleton |

Note: These assignments are based on data from various esters and related organic molecules. researchgate.netcore.ac.uknih.gov

Biological Activities and Mechanistic Studies of Prenyl Caproate

Role in Cellular and Subcellular Processes

Investigations into Interactions with Biological Membranes

The introduction of a prenyl group into a molecule, such as in the formation of prenyl esters, enhances its lipophilicity. unich.it This increased lipophilicity is expected to promote a higher affinity for and interaction with the lipid bilayers of cellular membranes. unich.it While specific experimental data for prenyl caproate is lacking, it can be hypothesized that the prenyl moiety would insert into the hydrophobic core of the membrane, while the caproate portion might influence the orientation and specific interactions with membrane components. Further research, potentially using techniques like molecular dynamics simulations, would be necessary to elucidate the precise nature of these interactions. arxiv.org

Influence on Protein Prenylation and Post-Translational Modifications

There is no direct evidence to suggest that this compound itself influences the process of protein prenylation or other post-translational modifications. Protein prenylation is a specific enzymatic process where prenyl diphosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are covalently attached to cysteine residues of target proteins by prenyltransferases. wikipedia.orgnih.govfrontiersin.org This is a crucial post-translational modification that affects a wide range of proteins involved in fundamental cellular processes. nih.govfrontiersin.orgnih.gov

The enzymes involved in protein prenylation, namely farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II), recognize specific amino acid motifs on their substrate proteins. frontiersin.orgimp.ac.at It is unlikely that this compound, as a simple ester, would act as a substrate or a direct modulator of these enzymes without significant structural similarity to their natural substrates or known inhibitors. The process of protein prenylation is a complex, multi-step pathway involving specific enzymes for the attachment of the prenyl group, subsequent proteolytic cleavage, and carboxymethylation. frontiersin.org

Pharmacological Potential and Applications

In Vitro and In Vivo Mechanistic Investigations of Bioactivity

Specific in vitro or in vivo studies investigating the bioactivity of this compound are not found in the reviewed literature. While the caproate (hexanoate) moiety is a component of some biologically active molecules, and prenylated compounds form a large class of bioactive natural products, the specific combination in this compound has not been a focus of published research. qut.edu.auresearchgate.net

For context, studies on other prenylated compounds, such as prenylated flavonoids and phenols, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comtorvergata.it The prenyl group is often crucial for this activity, likely by enhancing membrane interaction and cellular uptake. unich.it Similarly, various esters of caproic acid have been investigated for their biological properties. However, without direct experimental data on this compound, any discussion of its potential bioactivity remains speculative.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship (SAR) studies specifically focused on derivatives of this compound. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective compounds. phcogrev.com

In broader terms, SAR studies on other classes of prenylated compounds have highlighted the importance of the prenyl group for their biological effects. For instance, in a series of synthesized prenylated xanthones, the position and number of prenyl groups significantly influenced their antitumor activity. researchgate.net Similarly, for certain curcumin (B1669340) analogues, the incorporation of a prenyl group was found to be important for their anti-inflammatory activity. sci-hub.se These examples underscore the potential impact of the prenyl moiety on bioactivity. A systematic study of this compound derivatives, involving modifications of both the prenyl and caproate parts of the molecule, would be required to establish any meaningful SAR.

Exploration in Drug Delivery Systems and as Precursors for Complex Biologically Active Molecules

The use of this compound in drug delivery systems has not been specifically reported. Generally, esters and lipid-based molecules can be explored for the formulation of nanocarriers like nanoparticles and liposomes to improve the delivery of therapeutic agents. mdpi.comnih.govmdpi.com The lipophilic nature of this compound could potentially lend itself to incorporation into such systems, but this remains a hypothetical application without experimental validation.

Similarly, there is no evidence in the literature of this compound being used as a specific precursor for the synthesis of more complex biologically active molecules. The synthesis of complex natural products often involves multi-step pathways utilizing specific building blocks. researchgate.net While prenyl and caproate moieties are found in various natural products, dedicated synthetic routes starting from this compound have not been described. google.comgoogle.com

Modulation of Specific Biological Pathways and Molecular Targets

While direct and extensive research specifically elucidating the modulation of biological pathways and molecular targets by this compound is limited, the biological activities of its constituent chemical moieties—the prenyl group and the caproate (hexanoate) fatty acid ester—provide a foundation for predicting its potential interactions. The biological effects of similar prenylated compounds and fatty acid esters have been studied, offering insights into the probable, yet unconfirmed, mechanisms of this compound.

The lipophilic nature of the prenyl group is known to enhance the affinity of molecules for cellular membranes. This characteristic is crucial for the localization and function of many signaling proteins. The attachment of a prenyl group can facilitate the anchoring of proteins to membranes and mediate protein-protein interactions, which are fundamental steps in many signal transduction cascades. nih.govcreative-proteomics.comresearchgate.net For instance, the prenylation of proteins like those in the Ras superfamily is essential for their role in controlling cellular growth signals. nih.gov

Fatty acids and their esters are recognized as significant signaling molecules that can regulate a multitude of cellular functions. nih.gov They can influence gene expression, protein modification, and directly modulate enzyme activities. Studies on various fatty acids have demonstrated their capacity to modulate key inflammatory and metabolic signaling pathways.

Potential Pathway Modulation by this compound (Inferred from Related Compounds)

| Pathway/Target Category | Potential Effect | Basis of Inference (Related Compounds) |

| Inflammatory Pathways | ||

| NF-κB Signaling | Potential Inhibition | Prenylated flavonoids and other fatty acids have been shown to inhibit the NF-κB pathway, a central regulator of inflammation. frontiersin.orgnih.govresearchgate.net |

| MAPK Signaling | Potential Modulation | Various natural compounds, including those with structural similarities to components of this compound, can modulate MAPK pathways, which are involved in cellular stress, inflammation, and apoptosis. nih.govfrontiersin.orgnih.gov |

| Metabolic Pathways | ||

| Peroxisome Proliferator-Activated Receptors (PPARs) | Potential Activation | Fatty acids are natural ligands for PPARs, which are key regulators of lipid and glucose metabolism. pageplace.denih.govmdpi.com |

| Enzyme Activity | ||

| Cyclooxygenase (COX) | Potential Inhibition | Certain fatty acids can modulate the expression and activity of COX enzymes, which are involved in the inflammatory response. nih.gov |

| Protein Prenyltransferases | Potential Substrate/Inhibitor | The prenyl moiety suggests a potential interaction with enzymes that recognize and process prenylated molecules, although specific interactions for this compound are not documented. nih.govnih.gov |

It is important to underscore that these are projected activities based on the known functions of structurally related molecules. The synergistic or unique effects resulting from the combination of the prenyl and caproate moieties in a single molecule have not been specifically delineated in the scientific literature. For example, while 17α-hydroxyprogesterone caproate has been shown to suppress NF-κB activation, this is a distinct and more complex molecule, and its actions cannot be directly extrapolated to this compound. frontiersin.orgnih.gov

Further research, including in vitro enzyme assays and cellular signaling studies, is necessary to determine the precise biological pathways and molecular targets that are modulated by this compound. Molecular docking studies could also provide valuable predictions of its binding affinity to various protein targets. nih.govresearchgate.net

Sensory Science and Flavor Perception Research Involving Prenyl Caproate

Contribution to Aroma and Flavor Profiles

The primary contribution of esters like prenyl caproate to food is through their volatility, which allows them to travel from the food to the olfactory receptors in the nose, a process essential for aroma perception.

Volatile esters are key components of the aroma profiles of many fruits, including apples, strawberries, and bananas. mdpi.comnih.govmdpi.com this compound, as an ester of caproic acid, is expected to contribute fruity notes. Research on related caproate esters provides context for its likely sensory impact. For instance, ethyl caproate is described as having an apple-like aroma with a hint of aniseed, while allyl caproate (also known as allyl hexanoate) is noted for its strong, sweet, pineapple-like fruity character. beerandbrewing.comscentspiracy.com

The significance of a volatile compound to a food's aroma is often evaluated by its Odor Activity Value (OAV), which is the ratio of its concentration in the food to its odor threshold. Studies on strawberries have quantified various aroma-active esters and correlated their OAVs with specific sensory descriptors. nih.gov While specific data for this compound is not widely available, a hypothetical analysis based on related compounds in a fruit matrix illustrates its potential contribution.

Table 1: Illustrative Odor Activity Values (OAVs) and Sensory Descriptors for Esters in a Model Fruit System This table is a hypothetical representation based on typical data for fruity esters.

| Volatile Compound | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Calculated OAV | Associated Sensory Descriptor(s) |

|---|---|---|---|---|

| Ethyl Butanoate | 1500 | 0.5 | 3000 | Fruity, Pineapple |

| Ethyl Hexanoate (B1226103) | 800 | 1.0 | 800 | Apple, Green, Fruity |

| This compound (Hypothetical) | 50 | 0.8 | 62.5 | Tropical, Waxy, Green |

| Hexyl Acetate (B1210297) | 1200 | 5.0 | 240 | Pear, Fruity |

| (Z)-3-Hexenyl Acetate | 200 | 30 | 6.7 | Green, Leafy |

The perception of a flavor compound like this compound is not solely dependent on its concentration but is heavily influenced by its interaction with the food matrix. kevaflavours.com The main components of food—proteins, carbohydrates, and lipids—can bind with flavor molecules, affecting their release into the headspace of the mouth during consumption. kevaflavours.commdpi.com

Proteins: Can interact with and bind esters, reducing their volatility and thus the intensity of their perceived aroma. The specific structure of the protein influences the strength of this binding. kevaflavours.com

Carbohydrates: Polysaccharides, such as starch, can increase the viscosity of a food product, which slows the diffusion and release of aroma compounds. kevaflavours.com Some carbohydrates may also directly bind flavor molecules. kevaflavours.com

Lipids: The effect of lipids is largely driven by the hydrophobicity of the flavor compound. For esters, which are relatively hydrophobic, increasing the fat content of a food can lead to their retention in the lipid phase, reducing their release into the air and thus dampening their aroma perception. wur.nl

The release of flavor is a dynamic process involving the partitioning of the aroma compound between the food, the saliva, and the air phase in the mouth. kevaflavours.com This release is critical for retronasal olfaction, which is the perception of aroma during eating and is a major component of what is commonly called "flavor."

Analysis of this compound as a Volatile Aroma Compound in Food Systems

Perception Mechanisms and Sensory Evaluation Methodologies

To scientifically study the flavor contribution of a compound like this compound, sensory scientists employ a range of standardized evaluation techniques and investigate the fundamental biological mechanisms of perception.

Quantitative Sensory Analysis (QSA), often referred to as Quantitative Descriptive Analysis (QDA®), is a powerful method used to describe and measure the sensory attributes of a product. admin.chresearchgate.net To evaluate a compound like this compound, a panel of trained assessors would be used. admin.ch This panel would first develop a specific vocabulary (a lexicon) to describe the aroma and flavor attributes they perceive. oeno-one.eu They would then rate the intensity of each attribute on a numerical scale. oeno-one.eu

For example, a QDA® panel evaluating a beverage containing this compound might generate and rate attributes such as "tropical fruit," "waxy," "green," "sweet," and "chemical." The results can be visualized in a spider plot, providing a detailed sensory profile.

Table 2: Example of Quantitative Descriptive Analysis (QDA®) Mean Intensity Scores for a Beverage With and Without this compound This table is for illustrative purposes.

| Sensory Attribute | Control Beverage (Mean Intensity) | Beverage + this compound (Mean Intensity) |

|---|---|---|

| Fruity (General) | 3.5 | 5.8 |

| Citrus | 4.2 | 4.1 |

| Tropical Fruit | 1.1 | 6.5 |

| Waxy | 0.5 | 4.2 |

| Sweet Aroma | 3.0 | 4.5 |

| Green | 2.1 | 3.9 |

When the research question is simply whether a perceptible difference exists between two products, discriminative tests are used. k-state.edu The Triangle Test is one of the most common and statistically robust methods. wordpress.com

In a triangle test designed to assess the impact of this compound, a panelist would be presented with three coded samples. Two of the samples would be identical (e.g., a control beverage), and one would be different (e.g., the same beverage with this compound added). sensapure.com The panelist's task is to identify the "odd" or different sample. sensapure.com The test would be repeated with multiple panelists (typically 24-30 for robust results) to ensure statistical significance. k-state.edu The possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) are randomized across panelists to prevent bias. sensapure.com If a statistically significant number of panelists correctly identifies the odd sample, it can be concluded that the addition of this compound creates a perceivable sensory difference. mdpi.com

Application of Quantitative Sensory Analysis (QSA) and Hedonic Scaling in Product Evaluation

Interplay with Food Matrix Components and Salivary Biochemistry

The sensory perception of a flavor compound like this compound is not determined by the molecule in isolation. Instead, it is the result of complex dynamic interactions occurring within the food itself and upon consumption. The food matrix, which is the complex structure of the food, governs the release of the volatile this compound, while interactions with enzymes in saliva can transform the molecule, leading to a modified flavor profile over time.

Influence of the Food Matrix on this compound Release

The food matrix is the physical and chemical environment in which a flavor compound is situated, comprising major components like water, lipids, proteins, and carbohydrates. agrilife.org These components interact with flavor molecules, affecting their volatility and the rate at which they are released into the headspace of the mouth during eating, a critical step for aroma perception. researchgate.net

This compound, as an ester, possesses both a lipophilic (fat-loving) caproate chain and a similarly hydrophobic prenyl group. The presence of the prenyl group, in particular, is known to increase the hydrophobicity of a molecule. wur.nl This characteristic strongly dictates its behavior in different food systems.

Lipid-Rich Matrices: In foods with a high-fat content, such as dairy products or processed meats, the lipophilic nature of this compound would cause it to be readily sequestered within the lipid phase. This interaction reduces its partition coefficient, which is the ratio of its concentration in the air to its concentration in the food matrix. researchgate.net Consequently, the release of its characteristic fruity, waxy aroma is suppressed or retarded. The flavor perception may be perceived as less intense initially but can be more prolonged as the fat is broken down during digestion.

Carbohydrate-Rich Matrices: In systems high in carbohydrates, especially complex polysaccharides like starches or gums, the effect on this compound release is primarily physical. These macromolecules increase the viscosity of the aqueous phase, which can hinder the mass transfer of the volatile ester to the air. researchgate.net However, simple sugars like sucrose, at high concentrations, can increase the volatility of some flavor compounds through a "salting-out" effect, where they reduce the solubility of the volatile in the water phase, pushing it into the air. researchgate.net

The expected influence of these matrix components on the release of this compound is summarized in the table below.

| Simple Sugars | "Salting-out" effect (at high concentrations) | Increase | Enhanced initial aroma intensity. |

Biochemical Transformation by Saliva

Once food enters the mouth, it mixes with saliva, initiating a new set of interactions that can significantly alter flavor perception. Human saliva contains a variety of enzymes capable of metabolizing flavor compounds. tutorchase.comfrontiersin.org For esters like this compound, the most relevant enzymes are salivary carboxylesterases. frontiersin.org

These enzymes catalyze the hydrolysis of the ester bond, breaking down this compound into its constituent alcohol and carboxylic acid. frontiersin.org This enzymatic reaction is significant because the resulting products have distinctly different sensory properties from the parent ester.

This compound (Substrate): Possesses a complex fruity, waxy, and slightly green aroma profile.

Prenyl Alcohol (Product 1): Contributes a green, floral, and slightly balsamic aroma.

Caproic Acid (Hexanoic Acid) (Product 2): Known for its pungent, cheesy, and fatty odor.

The hydrolysis of this compound in the mouth leads to a dynamic sensory experience. Initially, the perception is dominated by the fruity character of the intact ester. As the enzymatic breakdown proceeds, the aroma profile evolves, with the emergence of the green notes of prenyl alcohol and the pungent, fatty notes of caproic acid. The rate of this hydrolysis can vary between individuals, contributing to differences in how a flavor is perceived.

Table 2: Enzymatic Hydrolysis of this compound in Saliva

| Substrate | Salivary Enzyme | Product 1 | Product 2 | |

|---|---|---|---|---|

| Compound Name | This compound | Carboxylesterase | Prenyl alcohol | Caproic acid (Hexanoic acid) |

| Chemical Structure | C₁₁H₂₀O₂ | Enzyme | C₅H₁₀O | C₆H₁₂O₂ |

| Sensory Profile | Fruity, waxy, green | (Catalyst) | Green, floral, balsamic | Pungent, cheesy, fatty |

This interplay between the food matrix controlling the release and saliva modifying the chemical structure is fundamental to the temporal perception of flavor. The carefully designed structure of a food product can modulate the release of this compound, while the biochemistry of saliva ensures that the flavor experience is not static but evolves from the first bite.

Advanced Computational Chemistry Approaches for Prenyl Caproate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow researchers to visualize and analyze the time-dependent behavior of molecules, offering a window into dynamic processes that are often difficult to capture experimentally.

The prenylation of proteins is a critical post-translational modification catalyzed by prenyltransferase enzymes. acs.org Molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for investigating the intricate dance between these enzymes and their substrates. nih.govnih.gov

Research using MD simulations has been crucial in understanding how prenyltransferase enzymes, such as farnesyltransferase (FTase), accommodate their substrates. acs.org For instance, crystal structures have revealed that the prenyl donor, like farnesyl diphosphate (B83284) (FPP), can be bound in the active site at a surprising distance of approximately 8 Å from the acceptor substrate's cysteine residue. nih.govacs.org MD and QM/MM studies have elucidated the mechanism by which this gap is closed, showing significant conformational changes in the enzyme and substrate that bring the reactive moieties together. acs.org

These simulations also highlight the importance of cofactors. The binding of a Mg(II) ion, for example, enhances the reaction rate significantly, and computational studies have successfully identified its putative binding site and role in catalysis. nih.govacs.org The dynamics reveal how the enzyme's active site, a hydrophobic cavity formed by an α-α barrel structure, orients the substrates for catalysis. pnas.orgcore.ac.uk The binding of the peptide substrate itself can complete the formation of a solvent-occluded active site, which is essential to prevent the quenching of reactive carbocation intermediates by water. pnas.org

Table 1: Key Findings from MD Simulations of Prenyltransferase-Substrate Interactions

| Finding | Significance | Computational Method |

|---|---|---|

| Substrate Repositioning | Explains how an ~8 Å gap between the prenyl donor and acceptor is closed for reaction. acs.org | MD & QM/MM |

| Cofactor Binding Site | Identified the binding site for the catalytic Mg(II) ion. nih.govacs.org | MD Simulations |

| Active Site Closure | Showed that substrate binding induces conformational changes that shield the active site from solvent. pnas.org | MD Simulations |

| Role of Key Residues | Identified aromatic and basic residues that stabilize substrates and intermediates. nih.govnih.gov | Classical MD & QM/MM |

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. For an ester like prenyl caproate, computational methods can predict its most stable conformations and the energy barriers to rotation around its key bonds.

Computational analyses of simple esters show that the Z (or cis) conformation of the ester group is strongly favored over the E (or trans) conformation due to a combination of steric and dipole-dipole interactions. researchgate.netacs.org Ab initio and Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G**, can be used to perform this conformational analysis. acs.org For a molecule like this compound, this means the carbonyl oxygen and the prenyl group's CH2 are on opposite sides of the C-O single bond. The energy barrier for rotation around the O=C–O bond in similar esters has been calculated to be around 11-13 kcal/mol, indicating a relatively rigid planar ester group. acs.org